molecular formula C14H22Cl2N6 B1435043 N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride CAS No. 2108724-35-0

N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride

Cat. No.: B1435043
CAS No.: 2108724-35-0
M. Wt: 345.3 g/mol
InChI Key: NPJIPUCSAZEVRT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrazole and pyrrolidine rings. Key steps in the synthesis may include:

    Formation of the Pyrimidine Core: This can be achieved through condensation reactions involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyrazole Ring: This step often involves cyclization reactions using hydrazines and 1,3-dicarbonyl compounds.

    Formation of the Pyrrolidine Ring: This can be accomplished through cyclization reactions involving amines and aldehydes or ketones.

    N,N-Dimethylation: The final step involves the methylation of the amine groups using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation would be employed to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Pharmacology: Researchers investigate its effects on biological systems, including its potential therapeutic benefits and mechanisms of action.

    Chemical Research: The compound is used as a model molecule for studying complex organic reactions and developing new synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(1H-pyrazol-4-yl)pyrimidin-2-amine
  • N,N-Dimethyl-5-(1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine
  • N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Uniqueness

N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-5-(1-methylpyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6.2ClH/c1-19(2)14-16-8-12(11-7-17-20(3)9-11)13(18-14)10-4-5-15-6-10;;/h7-10,15H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJIPUCSAZEVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2C3CCNC3)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
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N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
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N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
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N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
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N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
Reactant of Route 6
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride

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